4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine is a heterocyclic compound that features a thiazole ring and a morpholine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Thiazoles and morpholines, the classes of compounds “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine” belongs to, are found in many biologically active compounds . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of Action
The interaction of thiazoles and morpholines with their targets often results in changes in the target’s function, which can lead to various biological effects . The exact mode of action of “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine” would depend on its specific structure and the target it interacts with.
Biochemical Pathways
Thiazoles and morpholines can affect various biochemical pathways. For instance, some thiazoles have been found to have antitumor and cytotoxic activity, indicating that they might affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Morpholines, for example, are known to be slightly soluble in water and soluble in alcohol and ether . These properties could influence the bioavailability of “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine”.
Result of Action
The molecular and cellular effects of “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine” would depend on its specific targets and mode of action. As mentioned, some thiazoles have been found to have antitumor and cytotoxic activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in water and other solvents can affect its distribution in the body and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a thioamide with an α-haloketone to form the thiazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-2-9(1)11-12-10(8-15-11)7-13-3-5-14-6-4-13/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMVJGBGNQDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.